5-Methyl-2-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-3-6(7-4-5)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISOVIVSROCTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292080 | |
| Record name | 5-Methyl-2-nitropyridine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-38-0 | |
| Record name | 5-Methyl-2-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Methyl-2-nitropyridine | |
| Source | ChemIDplus | |
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| Record name | 1074-38-0 | |
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| Record name | 5-Methyl-2-nitropyridine | |
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| Record name | 5-Methyl-2-nitropyridine | |
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| Record name | 5-Methyl-2-nitropyridine | |
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The Enduring Significance of Pyridine Derivatives in Organic Chemistry
Pyridine (B92270) and its derivatives are fundamental scaffolds in the realm of organic chemistry. numberanalytics.comresearchgate.net Their importance stems from the unique electronic properties conferred by the nitrogen atom within the six-membered aromatic ring. numberanalytics.com This nitrogen atom imparts a dipole moment and allows for a range of chemical reactions, making pyridine derivatives indispensable in various applications. numberanalytics.com
These compounds are integral to numerous biologically active molecules, including a vast number of pharmaceuticals. numberanalytics.comwisdomlib.org Many drugs, spanning therapeutic areas such as antihistamines, anti-inflammatory agents, and anticancer therapies, incorporate a pyridine ring in their structure. numberanalytics.com Beyond medicine, pyridine derivatives are crucial in the agrochemical industry as insecticides, herbicides, and fungicides, and in materials science for creating conductive polymers and luminescent materials. numberanalytics.com The versatility of pyridine derivatives in drug design and their broad spectrum of biological and pharmacological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties, underscore their continued importance in scientific research. researchgate.netwisdomlib.org
Nitropyridines: Essential Intermediates for Advanced Synthesis
Within the large family of pyridine (B92270) derivatives, nitropyridines hold a special place as key intermediates for advanced chemical synthesis. mdpi.com The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring, facilitating a variety of chemical transformations. nih.govkochi-tech.ac.jp This functional group can be readily converted into other functionalities, most notably an amino group, which opens up pathways to a diverse range of substituted pyridines. mdpi.cominnospk.com
The strategic placement of the nitro group can direct the course of chemical reactions, enabling regioselective synthesis of complex molecules. ntnu.noresearchgate.net Nitropyridines serve as precursors for a wide range of heterocyclic systems that exhibit important biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. mdpi.com Their utility extends to the synthesis of radiolabeled compounds for diagnostic imaging techniques like Positron Emission Tomography (PET), highlighting their role in cutting-edge medical research. mdpi.com The ability to undergo nucleophilic substitution reactions makes nitropyridines valuable starting materials for the construction of highly functionalized molecules. nih.govresearchgate.net
Academic and Industrial Research Perspectives on 5 Methyl 2 Nitropyridine
Classical Nitration Approaches to Pyridine Systems
Traditional methods for introducing a nitro group onto a pyridine ring remain a cornerstone of synthetic strategies. These approaches often involve the direct nitration of a substituted pyridine precursor or the transformation of an existing functional group into a nitro group.
Direct Nitration of Precursors (e.g., 3-hydroxy-5-methylpyridine)
The direct nitration of pyridine rings can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, the presence of activating groups can facilitate this transformation. For instance, 3-hydroxy-5-methylpyridine (B123993) can be nitrated to produce 3-hydroxy-5-methyl-2-nitropyridine. fishersci.cathermofisher.com This reaction highlights the directing effect of the hydroxyl group, which activates the ortho and para positions for electrophilic attack.
Similarly, the nitration of 2-amino-5-methylpyridine serves as a route to 2-hydroxy-5-methyl-3-nitropyridine. prepchem.com In this process, the amino group is first diazotized and subsequently replaced by a hydroxyl group, followed by nitration.
Multi-Component Reactions for Substituted Nitropyridines
Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules from simple starting materials in a single step. The Hantzsch pyridine synthesis is a classic example of an MCR that has been adapted for the preparation of nitropyridine derivatives.
Hantzsch-Type Condensations for Nitrodihydropyridines
The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to form a dihydropyridine. wikipedia.org This methodology has been successfully applied to the synthesis of various nitrodihydropyridines. researchgate.netresearchgate.netrsc.org By employing nitro-substituted starting materials, such as nitroacetophenone or nitroacetone, a variety of substituted 5-nitro-1,4-dihydropyridines can be prepared. bohrium.combuketov.edu.kzmdpi.com
Recent advancements have focused on developing more efficient and environmentally friendly Hantzsch-type syntheses. These include the use of microwave irradiation and aqueous reaction media to accelerate the reaction and simplify workup procedures. wikipedia.org
Ring Transformation Reactions
Ring transformation reactions provide an alternative and often elegant approach to the synthesis of nitropyridines by rearranging the atoms of a different heterocyclic system.
One such strategy involves the reaction of 5-nitropyrimidines with amidines, which can lead to the formation of 2-amino-5-nitropyridines. acs.orgwur.nl This transformation proceeds through a series of intermediates, including cyclo-adducts, ultimately resulting in the expansion of the pyrimidine (B1678525) ring to a pyridine ring. acs.org
Another powerful ring transformation involves the use of 1-methyl-3,5-dinitro-2-pyridone as a substrate. nih.gov This electron-deficient pyridone can react with a ketone and an ammonia source in a three-component ring transformation to yield nitropyridines that are not easily accessible through other methods. nih.gov This reaction effectively utilizes the dinitropyridone as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov
Nucleophilic-Type Ring Transformations from Dinitropyridones
A powerful method for constructing the this compound scaffold involves the nucleophilic-type ring transformation of dinitropyridones. mdpi.com This approach utilizes 1-methyl-3,5-dinitro-2-pyridone as a key starting material. mdpi.comacs.org This substrate is particularly suitable for this transformation due to its high electron deficiency, reduced aromatic stabilization, and the presence of a good leaving group within its structure. mdpi.com
The three-component ring transformation (TCRT) is a notable example of this methodology. In this reaction, dinitropyridone reacts with a ketone and a nitrogen source, such as ammonia or ammonium acetate, to yield nitropyridines. mdpi.comkochi-tech.ac.jp Essentially, the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. mdpi.comchim.it
An alternative TCRT involves the reaction of 3,5-dinitro-2-pyridone with an aldehyde in the presence of ammonium acetate. This method provides a straightforward route to 3-alkylated/arylated 5-nitropyridines. acs.org The reaction is thought to proceed via the formation of an enol from the aldehyde, which then attacks the dinitropyridone. Subsequent reaction with an ammonium ion, cyclization, and aromatization with the elimination of a nitroacetamide leaving group yields the desired nitropyridine. acs.org This one-step reaction is valued for its operational simplicity and mild conditions. acs.org
For instance, the reaction of 1-methyl-3,5-dinitro-2-pyridone with various ketones in the presence of ammonium acetate can produce a range of substituted nitropyridines.
| Ketone Reactant | Nitrogen Source | Product | Reference |
| Aromatic Ketones | Ammonium Acetate | 2-Arylated 5-nitropyridines | researchgate.net |
| Cycloalkanones | Ammonium Acetate | Nitrated cycloalka[b]pyridines | researchgate.net |
| α,β-Unsaturated Ketones | Ammonium Acetate | Alkenyl/alkynylpyridines | researchgate.net |
Derivatization Through Nucleophilic Substitution Reactions
The nitro group in this compound activates the pyridine ring, making it susceptible to nucleophilic attack. This reactivity allows for the introduction of various functional groups through substitution reactions.
Substitution of Activated Halogens or Sulfonate Groups on Pyridine Ring Systems
Halogenated nitropyridines are valuable precursors for derivatization. For example, 2-chloro-5-methyl-3-nitropyridine can be synthesized from 2-amino-5-methylpyridine. mdpi.comnih.gov The chlorine atom in this compound is activated by the adjacent nitro group and can be readily displaced by nucleophiles. This strategy has been employed in the synthesis of potent Janus kinase 2 (JAK2) inhibitors. mdpi.comnih.gov The process involves the oxidation of 2-chloro-5-methyl-3-nitropyridine to the corresponding carboxylic acid, followed by nucleophilic substitution of the chlorine with various secondary amines. mdpi.comnih.gov
Similarly, other halogenated nitropyridines, such as 2-chloro-3,5-dinitropyridine (B146277) and 2,6-dichloro-3-nitropyridine, serve as platforms for creating diverse molecular architectures through sequential nucleophilic substitutions. mdpi.comnih.gov
Vicarious Nucleophilic Substitution (VNS) Strategies
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of nitroaromatic compounds, including nitropyridines. organic-chemistry.org This reaction allows for the introduction of a substituent, typically a carbanion bearing a leaving group, onto the pyridine ring at a position ortho or para to the nitro group. organic-chemistry.org
The general mechanism of VNS involves the addition of a nucleophile to the electron-deficient aromatic ring to form a Meisenheimer-type adduct. acs.orgnih.gov This is followed by a base-induced β-elimination of a leaving group from the nucleophile, leading to the substituted product. acs.orgnih.gov
VNS has been successfully applied to various nitropyridines, including 2-, 3-, and 4-nitropyridines, reacting with nucleophiles like chloromethyl sulfone. organic-chemistry.org For instance, electrophilic nitropyridines react with sulfonyl-stabilized carbanions to yield C-H alkylation products. acs.orgnih.gov A highly selective C-H functionalization of nitropyridines has been achieved using tandem VNS chemistry with electrophilic fluorination to produce tertiary benzylic fluorides. thieme-connect.com VNS has also been utilized for the amination of 3-nitropyridines using reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole, providing a route to 3- or 4-substituted-2-amino-5-nitropyridines. rsc.org
| Nitropyridine Substrate | VNS Reagent | Product | Reference |
| Nitrobenzenes and Nitropyridines | VNS nucleophile and Selectfluor® | Tertiary benzylic fluorides | thieme-connect.com |
| Nitropyridines | Sulfonyl-stabilized carbanions | C-H alkylated nitropyridines | acs.orgnih.gov |
| 3-Nitropyridines | Hydroxylamine or 4-amino-1,2,4-triazole | 2-Amino-5-nitropyridines | rsc.org |
Catalytic Hydrogenation for Amine Derivatives
The reduction of the nitro group in nitropyridines to an amino group is a fundamental transformation that opens up a vast array of further chemical modifications. Catalytic hydrogenation is a widely used and efficient method for this purpose.
The catalytic reduction of nitropyridines can be achieved using various catalysts and conditions. For example, 4-nitro-3-picoline can be reduced to the corresponding amine over a palladium catalyst. e-bookshelf.de In some cases, simultaneous reduction of a nitro group and a nitro-N-oxide can be achieved using a platinum catalyst. google.com A process for producing 2-chloro-5-methyl-4-pyridinamine involves the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide with a platinum catalyst. google.com
Recent advancements have introduced cofactor-free biocatalytic hydrogenation of nitro compounds. chemrxiv.org A catalyst comprising a carbon black-supported NiFe hydrogenase has shown high versatility in reducing aromatic nitro compounds to amines under mild, aqueous conditions. chemrxiv.org This method has demonstrated high conversion rates for a variety of nitroarenes with excellent chemoselectivity, tolerating functional groups such as halogens, ketones, aldehydes, alkenes, alkynes, and nitriles. chemrxiv.org
| Nitropyridine Substrate | Catalyst | Product | Reference |
| 4-Nitro-3-picoline | Palladium | 3-Amino-4-picoline | e-bookshelf.de |
| 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | Platinum | 2-Chloro-5-methyl-4-pyridinamine | google.com |
| Aromatic Nitro Compounds | NiFe hydrogenase on carbon | Aromatic Amines | chemrxiv.org |
Reactivity of the Nitro Group
The nitro group is a key functional handle on the this compound scaffold, with its reduction to an amino group being one of its most important transformations.
The conversion of the nitro group to an amine is a fundamental reaction that opens up a vast array of subsequent chemical modifications, such as diazotization and coupling reactions, or amide and sulfonamide formations. This reduction is typically achieved through catalytic hydrogenation.
A variety of catalytic systems have been shown to be effective for the reduction of nitropyridines. For instance, the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides can be accomplished using a commercially available sulfided platinum catalyst at low temperature and pressure. acs.org This method is particularly useful when other reducible functional groups are present in the molecule. Another effective catalyst is Rhodium on carbon (Rh/C), which has been used for the reduction of 2-chloro-4-methyl-5-nitropyridine. rsc.org
In a specific example of a related compound, the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide to 2-chloro-5-methyl-4-pyridinamine is achieved using a platinum catalyst. google.com The reduction of the nitro group can also be carried out using classical methods, such as iron in the presence of hydrochloric acid (Fe/HCl), which has been used for the reduction of 2-nitropyridine. mdpi.com These methods highlight the general applicability of catalytic hydrogenation for the synthesis of aminopyridines from their nitro precursors.
Table 1: Catalytic Systems for the Reduction of Nitropyridines
| Catalyst | Substrate Example | Product | Citation |
|---|---|---|---|
| Sulfided Platinum | Heteroaryl nitro compounds with halide substituents | Heteroaromatic amines | acs.org |
| Rhodium on Carbon (Rh/C) | 2-chloro-4-methyl-5-nitropyridine | 2-chloro-4-methyl-5-aminopyridine | rsc.org |
| Platinum | 2-chloro-5-methyl-4-nitro-pyridine-1-oxide | 2-chloro-5-methyl-4-pyridinamine | google.com |
Pyridine Ring Reactivity
The electronic nature of the pyridine ring in this compound is significantly influenced by the nitro group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.
Due to the strong electron-withdrawing nature of the nitro group, electrophilic aromatic substitution on the this compound ring is generally difficult and requires harsh conditions. Conversely, the ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro group at the 2-position activates the ortho (position 3) and para (position 5) positions for nucleophilic attack. However, since the 5-position is already substituted with a methyl group, nucleophilic attack is directed to the 3 and 6 positions.
Vicarious nucleophilic substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines. acs.org This reaction allows for the introduction of a variety of substituents onto the pyridine ring. Furthermore, the nitro group itself can be displaced by strong nucleophiles. For example, in 2-methyl-3,5-dinitropyridine (B14619359), the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov In other systems, like potassium 5-nitropyridine-2-sulfonate, the sulfonate group, which is a good leaving group, is readily displaced by a range of nucleophiles, including oxygen, nitrogen, and halogen nucleophiles. ntnu.no
Direct halogenation of the this compound ring via electrophilic substitution is challenging due to the deactivating effect of the nitro group. However, alternative strategies exist for the introduction of halogens onto the pyridine core. One such method involves the activation of the pyridine ring by forming a phosphonium (B103445) salt. This salt can then be displaced by a halide nucleophile to afford the halogenated pyridine. This approach is suitable for a broad range of unactivated pyridines and can be applied to complex molecules. chemrxiv.org
Transformations Involving the Methyl Substituent
The methyl group at the 5-position of this compound is a site for various chemical transformations, including oxidation and condensation reactions.
The methyl group can be oxidized to a carboxylic acid, which serves as a versatile functional group for further derivatization. For example, the methyl group in the related compound 2-chloro-5-methyl-3-nitropyridine has been oxidized to a carboxylic acid. mdpi.com Microbiological oxidation presents an alternative, environmentally friendly method for the oxidation of methyl groups in heterocyclic compounds. google.com
The methyl group can also participate in condensation reactions. For instance, 2-methyl-3,5-dinitropyridine and its N-oxide have been shown to undergo condensation with aldehydes. nih.gov In a related transformation, 2-nitro-3-methyl-5-chloro pyridine reacts with dimethylformamide-dimethylacetal (DMF-DMA) to form an enamine, demonstrating the reactivity of the methyl group. google.com
Construction of Fused Heterocyclic Architectures
This compound and its derivatives are valuable building blocks for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.
The amino group, obtained from the reduction of the nitro group, is a key intermediate for the construction of fused rings. For example, 2-amino-4-methyl-5-nitropyridine (B42881) has been used as a starting material for the synthesis of triazolo[1,5-a]pyridines. mdpi.com Similarly, nitropyridine carbamates and amides can be cyclized to form triazolo[4,5-c]pyridines. ntnu.no
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-4-methyl-5-nitropyridine |
| 2-chloro-5-methyl-4-nitro-pyridine-1-oxide |
| 2-chloro-5-methyl-4-pyridinamine |
| 2-nitropyridine |
| 2-aminopyridine (B139424) |
| 2-methyl-3,5-dinitropyridine |
| potassium 5-nitropyridine-2-sulfonate |
| 2-chloro-5-methyl-3-nitropyridine |
| 2-methyl-3,5-dinitropyridine N-oxide |
| 2-nitro-3-methyl-5-chloro pyridine |
| 2-amino-4-methyl-5-nitropyridine |
| triazolo[1,5-a]pyridines |
| triazolo[4,5-c]pyridines |
| 5-halogenated azacycloindoles |
| 2-chloro-4-methyl-5-aminopyridine |
| enamine |
| dimethylformamide-dimethylacetal (DMF-DMA) |
| nitropyridine carbamates |
| nitropyridine amides |
Synthesis of Azaindole Systems
The synthesis of azaindole systems, which are core structures in many pharmaceutically active compounds, can be achieved from nitropyridine precursors. researchgate.net While direct cyclization of this compound is not a common route, its conversion to key intermediates is a critical strategy. A general approach involves the reduction of the nitro group, followed by the construction of the fused pyrrole (B145914) ring.
One established method for forming the pyrrole ring of azaindoles is the Fischer indole (B1671886) synthesis. cdnsciencepub.com This involves the reaction of a substituted pyridine hydrazine (B178648) with a ketone or aldehyde under acidic conditions. To apply this to this compound, it would first be converted to the corresponding 2-hydrazino-5-methylpyridine.
A more contemporary and widely applicable method involves metal-catalyzed cross-coupling reactions. nih.gov A general pathway for the synthesis of a 6-methyl-7-azaindole from a this compound derivative would proceed as follows:
Reduction of the Nitro Group: The initial step is the reduction of this compound to form 2-amino-5-methylpyridine.
Halogenation: The resulting 2-amino-5-methylpyridine is then halogenated at the 3-position, typically using an iodinating agent, to produce 2-amino-3-iodo-5-methylpyridine.
Palladium-Catalyzed Annulation: This ortho-iodoaminopyridine can then undergo a palladium-catalyzed annulation reaction with a suitable coupling partner, such as allyl acetate, to construct the fused pyrrole ring, yielding 6-methyl-7-azaindole. nih.gov
Another approach is the Bartoli indole synthesis, which has been successfully applied to prepare 4- and 6-azaindoles from the corresponding nitro-substituted pyridines by reacting them with an excess of a vinyl Grignard reagent. researchgate.net Improved yields are often observed when a halogen atom is present at the position alpha to the pyridine nitrogen. researchgate.net
The table below outlines the key intermediates in a representative synthesis of a methyl-substituted azaindole starting from a nitropyridine.
| Compound Name | Role in Synthesis |
| This compound | Starting Material |
| 2-Amino-5-methylpyridine | Intermediate after reduction |
| 2-Amino-3-iodo-5-methylpyridine | Halogenated Intermediate |
| 6-Methyl-7-azaindole | Final Product |
Formation of Imidazopyridine Scaffolds
Imidazopyridines are another class of privileged heterocyclic scaffolds with significant biological activity. The synthesis of these structures often begins with 2-aminopyridine derivatives. sioc-journal.cn Consequently, the reduction of this compound to 2-amino-5-methylpyridine is the primary step to enable its use in the construction of imidazopyridine rings.
Several synthetic strategies can be employed to cyclize 2-amino-5-methylpyridine into an imidazopyridine:
Reaction with α-Haloketones: This is a classical and widely used method for synthesizing imidazo[1,2-a]pyridines. The reaction involves the nucleophilic substitution of the halogen by the pyridine ring nitrogen of 2-amino-5-methylpyridine, followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl to form the imidazole (B134444) ring. rsc.org
Reaction with Nitroolefins: A method reported by Hajra et al. involves the reaction of 2-aminopyridine with a nitroolefin. The reaction proceeds via the initial formation of a Michael adduct, followed by an intramolecular cyclization involving the pyridine nitrogen to produce the imidazo[1,2-a]pyridine (B132010) scaffold. rsc.org
Ugi-type Reactions: A three-component condensation reaction involving a carbonyl compound, an isocyanide, and 2-aminopyridine can afford 3-aminoimidazo[1,2-a]pyridines. fu-berlin.de The mechanism is thought to proceed through the formation of an iminium species, which is then attacked by the isocyanide. A subsequent 5-exo-dig cyclization by the pyridine nitrogen leads to the bicyclic product. fu-berlin.de
Reaction with Isoxazolones: 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when substituted on the nitrogen with a nitropyridine group, have been shown to rearrange in the presence of triethylamine (B128534) to yield imidazo[1,2-a]pyridines. nih.gov
A representative synthesis of a methyl-substituted imidazopyridine from this compound would involve the following key compounds.
| Compound Name | Role in Synthesis |
| This compound | Starting Material |
| 2-Amino-5-methylpyridine | Key Intermediate |
| α-Haloketone | Reagent for Cyclization |
| 6-Methyl-imidazo[1,2-a]pyridine derivative | Final Product |
Spectroscopic Characterization and Theoretical Investigations of 5 Methyl 2 Nitropyridine
Vibrational Spectroscopy Analysis
The FTIR spectrum of 5-Methyl-2-nitropyridine, typically recorded in the solid phase (e.g., using a KBr matrix), reveals characteristic absorption bands corresponding to the vibrational modes of its constituent groups. Quantum chemical calculations, often employing Density Functional Theory (DFT) at the B3LYP level with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in assigning these experimental bands to specific molecular vibrations. doi.org
The high-wavenumber region of the FTIR spectrum is dominated by C-H stretching vibrations. The aromatic C-H stretching modes of the pyridine (B92270) ring are expected in the 3100-3000 cm⁻¹ range, while the asymmetric and symmetric stretching vibrations of the methyl (CH₃) group are typically observed around 2980 cm⁻¹ and 2940 cm⁻¹, respectively. mdpi.com
The mid-wavenumber region provides a wealth of information about the characteristic functional groups. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are among the most intense bands, expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. orientjchem.org These frequencies are sensitive to the electronic environment and can be influenced by the methyl group's presence. The C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ region. The in-plane bending vibrations of the methyl group and the C-H in-plane bending modes of the ring are also found in this region.
The low-wavenumber region contains information about the skeletal vibrations of the pyridine ring, as well as the out-of-plane bending and torsional modes of the methyl and nitro groups. The C-NO₂ stretching vibration is also expected in this region.
A representative set of theoretically predicted FTIR vibrational frequencies and their assignments for this compound, based on computational studies of similar molecules, is presented in Table 1.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | Aromatic C-H Stretching |
| ~2985 | Medium | Asymmetric CH₃ Stretching |
| ~2945 | Weak | Symmetric CH₃ Stretching |
| ~1605 | Strong | C=C Stretching |
| ~1530 | Very Strong | Asymmetric NO₂ Stretching |
| ~1470 | Medium | Asymmetric CH₃ Bending |
| ~1350 | Very Strong | Symmetric NO₂ Stretching |
| ~1210 | Medium | C-CH₃ Stretching |
| ~840 | Strong | C-H Out-of-plane Bending |
| ~730 | Medium | NO₂ Wagging |
Table 1: Theoretical FTIR Spectral Data and Vibrational Assignments for this compound.
Complementing the FTIR data, the FT-Raman spectrum provides information on the polarizability changes during molecular vibrations. FT-Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FTIR spectrum. doi.org
In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group at approximately 1350 cm⁻¹ is expected to be a prominent feature. researchgate.net The ring breathing mode, a symmetric expansion and contraction of the pyridine ring, is also typically a strong band in the Raman spectrum, often observed around 1000 cm⁻¹. The C-H and C=C stretching vibrations of the pyridine ring, as well as the methyl group vibrations, will also be present.
Theoretical calculations are essential for a detailed assignment of the FT-Raman spectrum. The calculated Raman activities can be correlated with the experimental band intensities to provide a comprehensive understanding of the vibrational modes. A selection of predicted FT-Raman active vibrational frequencies for this compound is shown in Table 2.
| Wavenumber (cm⁻¹) | Raman Activity | Assignment |
| ~3070 | Strong | Aromatic C-H Stretching |
| ~2945 | Medium | Symmetric CH₃ Stretching |
| ~1600 | Medium | C=C Stretching |
| ~1350 | Very Strong | Symmetric NO₂ Stretching |
| ~1040 | Strong | Ring Breathing Mode |
| ~840 | Medium | C-H Out-of-plane Bending |
| ~650 | Medium | Ring Deformation |
Table 2: Theoretical FT-Raman Spectral Data and Vibrational Assignments for this compound.
Electronic Spectroscopy Studies
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and photoluminescence spectroscopy, provides insights into the electronic transitions within a molecule. These techniques are crucial for understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
The UV-Vis absorption spectrum of this compound, typically recorded in a solvent such as ethanol, is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. semanticscholar.org The presence of the nitro group, a strong chromophore, and its interaction with the pyridine ring and the methyl group will significantly influence the position and intensity of these bands.
Time-dependent density functional theory (TD-DFT) calculations are a powerful tool for predicting and interpreting the electronic absorption spectra of molecules like this compound. nih.gov These calculations can provide information on the excitation energies, oscillator strengths, and the nature of the electronic transitions involved. For nitropyridine derivatives, the spectrum is often characterized by a strong absorption band in the UV region, attributed to π → π* transitions within the aromatic system, and a weaker, longer-wavelength band corresponding to n → π* transitions involving the non-bonding electrons of the nitro group and the nitrogen atom of the pyridine ring. nih.gov
Based on studies of related compounds, the main absorption bands for this compound are predicted to be in the range of 250-350 nm. The electronic transitions are likely to involve charge transfer from the methyl group and the pyridine ring (HOMO) to the nitro group (LUMO).
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
| ~260 | High | π → π |
| ~330 | Low | n → π |
Table 3: Theoretical UV-Vis Absorption Data for this compound.
Photoluminescence spectroscopy investigates the light emitted by a molecule after it has absorbed light. This phenomenon, which includes fluorescence and phosphorescence, provides information about the excited state properties of the molecule. While many simple nitropyridine derivatives are not strongly luminescent, the introduction of substituents and the formation of metal complexes can significantly alter their emission properties. unibo.itcnr.it
For this compound itself, significant photoluminescence in solution at room temperature is not expected, as the excited state energy is often efficiently dissipated through non-radiative pathways. However, at low temperatures or in a rigid matrix, weak phosphorescence might be observable. The study of the photoluminescence of derivatives and metal complexes of this compound is an active area of research, with potential applications in sensing and optoelectronics. unibo.it A detailed experimental and theoretical investigation of the photophysical properties of this compound would be necessary to fully characterize its emissive behavior.
Advanced Computational Chemistry Approaches
Modern computational chemistry provides a powerful complement to experimental spectroscopic techniques. For this compound, a variety of theoretical methods can be employed to gain a deeper understanding of its structure and properties.
Density Functional Theory (DFT) is a widely used method for optimizing the molecular geometry and calculating the vibrational frequencies of pyridine derivatives. doi.orgsemanticscholar.org The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a basis set such as 6-311++G(d,p), has been shown to provide results that are in good agreement with experimental data for similar molecules. doi.org
To accurately predict the electronic absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice. nih.gov This approach allows for the calculation of excited state energies and properties, providing a theoretical basis for the interpretation of UV-Vis spectra.
Natural Bond Orbital (NBO) analysis can be performed to investigate the intramolecular charge transfer and hyperconjugative interactions between the donor (methyl group) and acceptor (nitro group) parts of the molecule, as well as the delocalization of electron density within the pyridine ring. semanticscholar.org
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. This information is valuable for predicting the chemical reactivity of this compound.
Through the synergistic application of these advanced computational approaches, a comprehensive and detailed picture of the spectroscopic and electronic properties of this compound can be constructed, providing a solid foundation for further experimental studies and the rational design of new functional materials.
Computational Determination of Molecular Descriptors
Theoretical chemistry provides a powerful lens for understanding the intrinsic properties of a molecule. Through computational methods, a wide array of molecular descriptors for this compound can be determined, offering insights into its electronic structure, reactivity, and potential behavior in various chemical environments. These calculations are typically performed using methodologies like Density Functional Theory (DFT), which can predict molecular geometries and energies with a high degree of accuracy. nih.gov
Quantum chemical calculations are fundamental in elucidating the electronic properties of pyridine derivatives. semanticscholar.org For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a significant descriptor of molecular stability and reactivity. nih.govsemanticscholar.org A smaller gap suggests higher reactivity.
Natural Bond Orbital (NBO) analysis is another vital computational tool that investigates charge transfer and hyperconjugative interactions within the molecule. semanticscholar.org This analysis can elucidate the delocalization of electron density between occupied and unoccupied orbitals, providing a deeper understanding of the stability arising from these interactions. Furthermore, the calculation of the molecular electrostatic potential (MEP) map helps to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.govsemanticscholar.org
Various physicochemical and topological descriptors can also be computed. These descriptors quantify different aspects of the molecular structure, such as its size, shape, and polarity. The data presented below includes several computed descriptors for this compound, offering a quantitative profile of the molecule. nih.gov
Table 1: Computed Molecular Descriptors for this compound
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C6H6N2O2 | PubChem nih.gov |
| Molecular Weight | 138.12 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| InChI | InChI=1S/C6H6N2O2/c1-5-2-3-6(7-4-5)8(9)10/h2-4H,1H3 | PubChem nih.gov |
| InChIKey | FISOVIVSROCTBV-UHFFFAOYSA-N | PubChem nih.gov |
| Canonical SMILES | CC1=CN=C(C=C1)N+[O-] | PubChem nih.gov |
| XLogP3 | 1.5 | PubChem nih.gov |
| Topological Polar Surface Area | 58.7 Ų | PubChem nih.gov |
| Heavy Atom Count | 10 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
These computationally derived descriptors are invaluable for predicting the behavior of this compound and for the rational design of new compounds with specific properties. They form a crucial part of the modern chemist's toolkit for characterizing and understanding molecules.
Applications of this compound in Specialized Chemical Research Fields
The compound this compound is a specialized chemical intermediate recognized for its utility as a versatile building block in organic synthesis. chemimpex.comguidechem.com Its unique molecular architecture, featuring a pyridine ring substituted with both a methyl and a nitro group, makes it a valuable precursor in the development of complex molecules, particularly within the realm of medicinal chemistry. chemimpex.com Researchers in various fields leverage its reactivity to construct novel compounds with potential therapeutic applications. chemimpex.commdpi.com
Future Prospects and Emerging Research Areas for 5 Methyl 2 Nitropyridine
Development of Sustainable and Environmentally Benign Synthetic Pathways
The synthesis of nitropyridine derivatives has traditionally involved methods that are effective but can be resource-intensive. A significant trend in modern chemistry is the development of more sustainable and environmentally friendly processes. Research in this area for compounds like 5-Methyl-2-nitropyridine is focused on what is termed the "3E" method—a process that is more ecologic, economical, and environmentally-friendly. researchgate.net
A key target for improvement is the reduction of waste and energy consumption. Traditional synthesis often relies on nitration with mixtures of sulfuric acid (H₂SO₄) and nitric acid (HNO₃), followed by multi-step procedures including extraction and chromatography column separation. researchgate.netresearchgate.net These separation steps, in particular, are material- and energy-consuming and generate significant waste, such as used silica beads. researchgate.net
Emerging sustainable approaches aim to innovate the synthesis process to eliminate the need for column chromatography. researchgate.netresearchgate.net By optimizing reaction conditions, researchers are developing methods where the desired product can be separated more easily, for instance through recrystallization, thereby streamlining the entire process. researchgate.net One specific synthetic route to produce 2-methyl-5-nitropyridine involves the hydrolysis of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester with sulfuric acid. chemicalbook.com Furthermore, the use of microreactors is being explored for the preparation of related compounds like 5-nitro-2-aminopyridine, offering better control over reaction conditions and potentially reducing waste streams. google.com
Exploration of Novel Biological Activities and Therapeutic Targets
This compound and its derivatives are a cornerstone in the development of new biologically active molecules. mdpi.com The core structure serves as a versatile scaffold for creating compounds with a wide range of therapeutic and practical applications. guidechem.comchemimpex.com The nitro group, in particular, is a known pharmacophore that contributes to the diverse biological activities observed in these molecules. mdpi.com
Derivatives of nitropyridines have shown significant potential across several domains:
Pharmaceuticals: These compounds are crucial intermediates for drugs targeting a variety of diseases. chemimpex.com Research has demonstrated their efficacy as Janus kinase 2 (JAK2) inhibitors, which are relevant for cancer therapy. mdpi.comnih.gov They also form the basis for potent urease and chymotrypsin inhibitors. mdpi.comnih.gov Furthermore, derivatives have been synthesized that exhibit promising antimalarial and anticancer activities. mdpi.comnih.gov The broader class of pyridine (B92270) compounds is recognized for a wide spectrum of biological actions, including antiproliferative, anti-HIV, antibacterial, and antifungal properties. nih.govresearchgate.net
Agrochemicals: In agriculture, nitropyridine derivatives are used to create new insecticides and herbicides. chemimpex.commdpi.com Specific derivatives have been found to be effective against various agricultural pests. mdpi.comnih.gov
The table below summarizes some of the key biological activities and targets associated with derivatives of nitropyridines.
| Derivative Class/Target Application | Biological Activity/Therapeutic Target |
| Janus Kinase 2 (JAK2) Inhibitors | Anticancer |
| Urease and Chymotrypsin Inhibitors | Enzyme Inhibition |
| Antimalarial Agents | Anti-parasitic |
| 4-Arylidenethiazolidin-4-ones | Anticancer (e.g., against MCF-7 and HepG2 cells) mdpi.com |
| Insecticides | Pest control against species like M. separate and P. xylostella mdpi.comnih.gov |
| Antimicrobial/Antifungal Agents | Inhibition of bacterial and fungal growth guidechem.comchemimpex.com |
Advancements in Computational Modeling for Predictive Chemistry
Computational modeling has become an indispensable tool for accelerating chemical research. For molecules like this compound, these techniques provide deep insights into molecular structure, properties, and reactivity, thereby guiding experimental work.
Molecular-Level Modeling: Techniques such as Density Functional Theory (DFT) are employed to analyze the structural and electronic properties of nitropyridine derivatives. researchgate.netnih.gov These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic characteristics like HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gaps. researchgate.net The HOMO-LUMO gap is particularly important as it helps predict a molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, computational methods can map the Molecular Electrostatic Potential (MESP) to identify nucleophilic and electrophilic sites, which is crucial for understanding and predicting reaction mechanisms. researchgate.net
Predictive Chemistry and Machine Learning: Beyond single-molecule analysis, the broader field of "predictive chemistry" leverages machine learning and artificial intelligence to forecast reaction outcomes, develop new synthetic routes, and discover novel reactions. rsc.org By training models on large datasets of chemical reactions, these systems can identify trends and predict how known reactions will perform with new starting materials. This approach holds the potential to significantly accelerate the discovery of new applications and more efficient synthetic pathways for this compound and its derivatives. rsc.org
The following table outlines key computational methods and their applications in the study of this compound and related compounds.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Structural and electronic analysis | Optimized geometry, vibrational frequencies, molecular orbital energies researchgate.netnih.gov |
| HOMO-LUMO Analysis | Reactivity prediction | Chemical hardness/softness, kinetic stability, optical properties researchgate.net |
| Molecular Docking | Drug discovery | Prediction of binding affinity and orientation with therapeutic targets researchgate.net |
| Machine Learning | Reaction prediction and discovery | Forecasting reaction outcomes, identifying novel synthetic pathways rsc.org |
Integration with Biotechnological and Interdisciplinary Research
The true potential of this compound is realized through its integration into broad, interdisciplinary research fields that bridge chemistry, biology, and medicine. While direct biotechnological synthesis (e.g., using enzymes) is not a primary focus, the compound is a key player in research that has significant biotechnological and biomedical implications.
Medicinal Chemistry and Pharmacology: The synthesis of novel derivatives is the starting point for extensive pharmacological studies. This interdisciplinary work involves chemists who design and create the molecules, and biologists who test their efficacy and mechanism of action against various diseases, including cancer and microbial infections. chemimpex.commdpi.com
Agrochemical Science: The development of new pesticides and herbicides from nitropyridine precursors is a highly interdisciplinary field that combines organic synthesis with agricultural science, entomology, and environmental science to create effective and safe products for crop protection. chemimpex.commdpi.com
Biomedical Imaging: A compelling example of interdisciplinary application is the use of nitropyridine derivatives in the synthesis of radiolabeled compounds for Positron-Emission Tomography (PET). nih.gov PET is a powerful medical imaging technique used in oncology and neurology. nih.gov By incorporating a radioactive isotope into a nitropyridine-based molecule, researchers can create tracers that allow them to visualize and track biological processes within the body, aiding in the diagnosis and study of diseases like Alzheimer's. nih.gov
This integration highlights how fundamental organic chemistry, centered on building blocks like this compound, provides the essential tools for innovation in a wide range of advanced scientific and technological fields.
Q & A
Q. What are the key synthetic routes for 5-Methyl-2-nitropyridine, and how do reaction conditions influence yield?
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines: Use PPE (gloves, lab coat, goggles) and avoid inhalation of dust/aerosols. Work under fume hoods with local exhaust ventilation. Store in sealed containers in cool, dry areas away from oxidizers. In case of spills, use non-sparking tools to collect material and dispose of as hazardous waste .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Analyze and spectra to confirm substitution patterns (e.g., nitro and methyl groups at positions 2 and 5).
- Mass Spectrometry : Use electron ionization (EI-MS) to observe molecular ion peaks (m/z 138.1 for [M]⁺) and fragmentation patterns .
- IR : Identify NO₂ stretching vibrations (~1520 cm⁻¹) and C-NO₂ bands (~1350 cm⁻¹).
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., spectral assignments or reaction mechanisms)?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts, IR frequencies, and transition states. Compare computed results with experimental data to validate structural assignments. For mechanistic ambiguities (e.g., nitration regioselectivity), use molecular electrostatic potential (MEP) maps to identify reactive sites .
Q. What strategies optimize the use of this compound in pharmaceutical intermediates?
Q. How does crystallographic analysis (e.g., SHELXL) address polymorphism in this compound?
- Methodological Answer : Perform X-ray diffraction on single crystals grown via slow evaporation. Refine structures using SHELXL, focusing on resolving disorder in the nitro or methyl groups. Compare unit cell parameters across batches to detect polymorphs. For twinned crystals, employ SHELXD for structure solution and OLEX2 for visualization .
Safety and Compliance
Q. How to reconcile conflicting safety classifications (e.g., skin irritant vs. no hazard) across SDS sources?
- Methodological Answer : Cross-reference SDS from multiple vendors (e.g., TCI America vs. Combi-Blocks). Prioritize data aligned with GHS criteria (e.g., classifies it as a skin irritant, while lacks hazard data). Conduct in vitro assays (e.g., OECD 439 for skin corrosion) to resolve discrepancies .
Data Integrity and Reproducibility
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Document all parameters: reagent purity (>98%), solvent drying (e.g., molecular sieves for DMF), and reaction atmosphere (N₂/Ar). Use standardized characterization (e.g., NMR referencing to TMS). Publish detailed procedures in supplementary materials, including failure cases (e.g., side products from over-nitration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
